N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide
Description
Historical Development of Phenoxyacetamide Derivatives
Phenoxyacetamide derivatives emerged as chemically versatile compounds in the mid-20th century, initially synthesized for agrochemical applications. Early methods involved nucleophilic substitution reactions between phenol and chloroacetic acid under alkaline conditions. By the 1980s, research expanded into medicinal chemistry, with derivatives showing promise as anti-inflammatory and antimicrobial agents. The introduction of halogen substituents, such as chlorine, marked a turning point in optimizing bioactivity and metabolic stability. For example, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide (CAS: 1020054-54-9) represents a modern iteration of these efforts, combining dual chloro substituents with an amino group for enhanced electronic and steric properties.
Nomenclature and Systematic Classification
The systematic IUPAC name N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)acetamide is derived from its structure:
- Parent chain : Acetamide (ethanamide).
- Substituents :
- A 3-amino-4-chlorophenyl group attached to the nitrogen.
- A 2-chlorophenoxy group (-O-C6H4-Cl) at the α-carbon of the acetamide.
The molecular formula is C14H12Cl2N2O2 (MW: 311.16 g/mol), confirmed by high-resolution mass spectrometry. Its SMILES notation (O=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC=CC=C2Cl) and InChIKey (NXGPYADLENCSPA-UHFFFAOYSA-N) further specify stereoelectronic features.
Position Within the Broader Family of Phenoxyacetamides
This compound belongs to the N-arylphenoxyacetamide subclass, characterized by:
- Aromatic rings : Two substituted benzene rings (one chlorophenoxy, one chlorophenylamino).
- Functional groups : Amide, amine, and ether linkages.
Unlike simpler analogs like N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide (CID 710510), its dual chloro groups and amino substitution enhance dipole interactions, making it more polar and reactive. Comparative structural data:
Current Research Significance
Recent studies highlight its role in targeted cancer therapies . In vitro assays demonstrate selective cytotoxicity against HepG2 liver cancer cells (IC50: 1.43 µM), outperforming 5-fluorouracil (6.52 µM). Mechanistically, it induces G1/S cell cycle arrest and upregulates pro-apoptotic genes like Bax and caspase-3 by 5.7-fold. Additionally, its PARP-1 inhibitory activity (docking score: -9.2 kcal/mol) suggests potential in DNA repair modulation. These properties position it as a candidate for structure-activity relationship (SAR) studies in oncology.
Comparative Overview with Related Chemical Entities
Key distinctions from analogs include:
- Electron-withdrawing effects : The 2-chlorophenoxy group increases electrophilicity at the amide carbonyl, enhancing hydrogen-bonding capacity compared to 4-chlorophenoxy derivatives.
- Solubility : The amino group improves aqueous solubility (LogS: -3.2) relative to non-aminated analogs (LogS: -4.1).
- Bioactivity : Unlike N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide (CAS: 1020054-52-7), the 2-chloro substitution in the phenoxy ring confers stronger binding to aromatic residues in enzyme active sites, as shown in molecular dynamics simulations.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-10-6-5-9(7-12(10)17)18-14(19)8-20-13-4-2-1-3-11(13)16/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGPYADLENCSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Aromatic Amines with Chloroacetyl Chloride
A common and efficient method involves acylating the aromatic amine (3-amino-4-chlorophenyl) using chloroacetyl chloride under controlled conditions. The reaction is typically performed in an aprotic solvent such as dichloromethane or toluene, with an organic or inorganic base to neutralize the released HCl.
- Solvents: Aromatic solvents like toluene or chlorinated solvents such as dichloromethane are preferred for their ability to dissolve reactants and control reaction rates.
- Bases: Triethylamine or sodium carbonate are commonly used bases to scavenge HCl formed during acylation.
- Temperature: The acylation is carried out at low temperatures (0°C to 5°C) to minimize side reactions and improve yield.
- Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated to obtain the acetamide intermediate.
This method is supported by patent WO2009057133A2, which details acylation conditions and solvent/base choices for similar acetamide compounds.
Halogenation and Mesylation of Intermediates
Following acylation, halogenation or mesylation of hydroxyl or amino groups on intermediates can be performed to introduce suitable leaving groups for further substitution reactions.
- Halogenation agents: Chlorine, bromine, or iodine sources.
- Mesylation agents: Methanesulfonyl chloride or 4-methylphenylsulfonyl chloride.
- Temperature range: -15°C to +55°C for optimal control.
- Bases: Triethylamine or sodium carbonate to neutralize acids formed.
This step facilitates the formation of reactive intermediates for subsequent cyclization or substitution reactions.
Nucleophilic Substitution with Chlorophenoxy Derivatives
The 2-chlorophenoxy group is introduced through nucleophilic substitution reactions where a chlorophenol or its derivative displaces a suitable leaving group on the acetamide intermediate.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
- Bases: Lithium hydride or potassium carbonate can be used to deprotonate the phenol, generating the phenoxide ion.
- Reaction conditions: Room temperature to moderate heating (up to 80°C) for several hours.
- Purification: The product is isolated by extraction, washing, and chromatographic purification.
This approach is consistent with synthetic procedures for related acetamide derivatives involving aromatic substitution.
Representative Synthetic Procedure (Literature-Based)
Research Findings and Characterization
- Spectroscopic confirmation: IR spectra show characteristic amide N–H stretch near 3400 cm⁻¹ and carbonyl stretch near 1630 cm⁻¹.
- NMR: Proton NMR confirms aromatic and amide protons; the presence of chlorophenoxy protons is evident.
- Mass spectrometry: Molecular ion peaks consistent with formula C14H12Cl2N2O2 confirm molecular weight.
- Purity: Achieved through recrystallization or flash chromatography, essential for biological activity studies.
Notes on Reaction Optimization and Scale-Up
- Use of sodium carbonate as an inorganic base is preferred for environmental and cost reasons.
- Solvent choice affects reaction rate and yield; toluene and dichloromethane are widely used.
- Temperature control is critical in acylation and halogenation steps to avoid decomposition.
- Work-up procedures involving aqueous washes and drying over anhydrous magnesium sulfate ensure removal of impurities.
- The described methods are amenable to scale-up with appropriate stirring and temperature control.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Acylation solvent | Toluene, dichloromethane | Aromatic or chlorinated solvents |
| Base for acylation | Triethylamine, sodium carbonate | Neutralizes HCl |
| Acylation temperature | 0°C to 5°C | Low temperature to reduce side reactions |
| Halogenation agents | Cl2, Br2, I2 | Introduce leaving groups |
| Mesylation agents | Methanesulfonyl chloride | Alternative to halogenation |
| Nucleophilic substitution solvent | DMF, DMSO | Polar aprotic solvents enhance reactivity |
| Base for substitution | Lithium hydride, potassium carbonate | Generates phenoxide ion |
| Reaction time | 1-4 hours | Depends on step |
| Purification | Extraction, drying, flash chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide has been studied for its potential anticancer and anti-inflammatory properties.
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against melanoma and chronic myeloid leukemia (CML) cell lines with IC50 values ranging from 700 nM to 900 nM, indicating strong potential for further development in cancer therapy .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2. This suggests possible therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study of structurally related compounds revealed that those with halogenated phenyl rings were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | MRSA | Effective |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | Moderate |
| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Effective |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine enhances the compound's potency against various biological targets. Research findings suggest that modifications to the phenyl ring can significantly influence the compound's efficacy .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of a series of chloro-substituted acetamides, it was found that this compound exhibited an IC50 value of 850 nM against CML cell lines. This finding supports the hypothesis that halogenated compounds can enhance biological activity due to increased membrane permeability and interaction with cellular targets .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of similar compounds revealed that treatment with this compound resulted in a significant reduction in inflammatory markers in vitro. The mechanism was linked to the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Future Directions for Research
Further research is warranted to explore:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
- Pharmacokinetic Studies : To assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Combination Therapies : Investigating synergistic effects when combined with established anticancer agents or anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substituents on the phenyl and phenoxy groups significantly alter molecular properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : Bulky substituents like tert-butyl (e.g., ) increase molecular weight and density, enhancing lipophilicity. This may improve membrane permeability but reduce aqueous solubility.
- Bioactivity : Substituents dictate target specificity. For example, sulfonylquinazoline groups () correlate with anticancer activity, while isoindole derivatives () align with VEGFR-2 inhibition.
Hazard and Solubility Considerations
- Irritancy: Analogs with isopropylphenoxy groups () are irritants, warranting caution in handling.
- pKa and Solubility: The amino group (pKa ~12.24 in ) may confer pH-dependent solubility, favoring protonation in acidic environments.
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an acetamide functional group and chlorophenoxy moieties, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 284.71 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with specific enzymes, receptors, or DNA, modulating their activity.
- Pathways Involved : It has been shown to inhibit enzyme activity, modulate receptor functions, and potentially interact with genetic material, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity : It has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines .
- Mechanism : The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest at specific phases, particularly the S phase .
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-acetamide | Lacks chlorophenoxy group | Moderate cytotoxicity |
| N-(4-Chlorophenyl)-2-(2-chlorophenoxy)-acetamide | Different amino substitution | Antimicrobial properties |
| N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide | Similar but with different chlorophenoxy substitution | Enhanced cytotoxicity |
Case Studies
- Anticancer Efficacy : A study evaluated the compound against MCF7 breast cancer cells, showing an IC50 value of 1.88 ± 0.11 µM, indicating strong anticancer potential .
- Antimicrobial Screening : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity compared to standard antibiotics .
Research Findings
Recent advancements in drug design have focused on enhancing the biological activity of compounds similar to this compound. Structure-activity relationship (SAR) studies suggest that modifications in the substituents on the aromatic rings can significantly enhance the biological effectiveness of these compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide, and how can reaction parameters be optimized?
- Methodological Answer: The compound is synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C). For example, intermediates like N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide are prepared by reacting 1,2-diaminobenzene with chloro-substituted phenoxy acetates. Key optimizations include maintaining low temperatures to suppress side reactions and using TLC (hexane:ethyl acetate, 9:3 v/v) to monitor progress. Adjusting stoichiometry of coupling agents (e.g., TBTU) can improve yields .
Q. Which spectroscopic techniques are essential for structural validation, and what spectral markers confirm the target structure?
- Methodological Answer:
- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm substituent positions, while acetamide NH signals (δ ~10 ppm) validate the amide bond.
- FTIR : Strong C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm the acetamide group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) match the calculated molecular weight (e.g., ~300–350 g/mol).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.5% .
Q. How are purification techniques tailored to isolate high-purity this compound?
- Methodological Answer: Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient). For crystalline derivatives, slow evaporation from toluene or dichloromethane yields single crystals suitable for X-ray diffraction. Acid-base workup (e.g., washing with 2N HCl or NaHCO3) removes unreacted amines or acids .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the compound’s structure, and how does SHELX software address them?
- Methodological Answer: Challenges include disordered solvent molecules, twinning, and weak diffraction. SHELXL refines structures using high-resolution data, constraining thermal parameters for light atoms (H, C) and refining heavy atoms (Cl) anisotropically. Hydrogen bonding (e.g., N–H···O interactions) is modeled via geometric restraints. SHELXE’s dual-space algorithm resolves phase problems in experimental phasing .
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- Methodological Answer:
- DFT : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, chlorophenyl groups lower LUMO energy, enhancing electron affinity.
- Molecular Docking : Screens binding affinities to targets like COVID-19 proteases or cancer receptors. Substituent effects (e.g., Cl vs. F) modulate hydrophobic interactions and hydrogen bonding .
Q. What role do substituents (e.g., Cl, NH2) play in modulating biological activity?
- Methodological Answer: Halogens (Cl) enhance lipophilicity and membrane permeability, while the amino group (–NH2) enables hydrogen bonding with biological targets. For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide derivatives show potent anticancer activity against MCF-7 cells (IC50 < 10 µM) due to nitro group-mediated apoptosis .
Q. How are structure-activity relationships (SARs) derived for this compound class?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
